molecular formula C11H12N4O B1489487 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide CAS No. 2098134-54-2

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B1489487
CAS No.: 2098134-54-2
M. Wt: 216.24 g/mol
InChI Key: GBTINJNHSZTVNM-UHFFFAOYSA-N
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Description

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with an ethyl group at the 1-position, a pyridin-2-yl group at the 3-position, and a carboxamide group at the 5-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines .

Scientific Research Applications

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the observed biological effects. Detailed studies on its binding interactions and the pathways involved are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-4-carboxamide
  • 1-ethyl-3-(pyridin-3-yl)-1H-pyrazole-5-carboxamide
  • 1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxylic acid

Uniqueness

1-ethyl-3-(pyridin-2-yl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyridin-2-yl group at the 3-position and the carboxamide group at the 5-position differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and distinct pharmacological profiles .

Properties

IUPAC Name

2-ethyl-5-pyridin-2-ylpyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O/c1-2-15-10(11(12)16)7-9(14-15)8-5-3-4-6-13-8/h3-7H,2H2,1H3,(H2,12,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBTINJNHSZTVNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CC=CC=N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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